molecular formula C23H24N6O B10921016 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921016
M. Wt: 400.5 g/mol
InChI Key: GQVCUPQNIGGPLW-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole and pyridine ring fused together, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their fusion. Common synthetic methods include cyclization, ring annulation, and direct C-H arylation . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid). Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O/c1-3-28-18(11-12-25-28)14-24-23(30)19-13-20(16-9-10-16)26-22-21(19)15(2)27-29(22)17-7-5-4-6-8-17/h4-8,11-13,16H,3,9-10,14H2,1-2H3,(H,24,30)

InChI Key

GQVCUPQNIGGPLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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